(4-Bromo-2-nitrophenyl)(phenyl)sulfane
Description
(4-Bromo-2-nitrophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group bonded via a sulfane (S–C) linkage to a substituted phenyl ring bearing bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. This compound belongs to the aryl sulfane family, which is notable for applications in organic synthesis, materials science, and pharmaceuticals due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C12H8BrNO2S |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
CPFAZLHYJCUWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The bromo and nitro groups in (4-Bromo-2-nitrophenyl)(phenyl)sulfane introduce significant electronic and steric effects. Comparisons with other sulfane derivatives synthesized in highlight these differences:
| Compound | Substituents | Yield (%) | Purity (%) | Key Properties |
|---|---|---|---|---|
| (4-Methoxyphenyl)(phenyl)sulfane | –OCH₃ (electron-donating) | 63 | 95 | Higher solubility in polar solvents |
| Phenyl(p-tolyl)sulfane | –CH₃ (weakly donating) | 72 | 97 | Moderate reactivity in coupling reactions |
| (4-Fluorophenyl)(phenyl)sulfane | –F (electron-withdrawing) | 86 | 99 | Enhanced thermal stability |
| Target Compound | –Br, –NO₂ (strongly withdrawing) | Inferred lower yield | N/A | Predicted high reactivity in nucleophilic substitutions |
- Electronic Effects: The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), reducing electron density on the sulfur atom, which may enhance oxidative stability but reduce nucleophilicity compared to methoxy- or methyl-substituted analogs .
Crystallographic and Bonding Comparisons
Crystallographic data from related sulfonate and sulfane compounds () provide structural benchmarks:
- The S–C bond in sulfanes is typically longer (1.78–1.82 Å) than S–O bonds in sulfonates (1.43–1.49 Å), reflecting differences in bonding character.
- The dihedral angle between the two aryl rings in the target compound is expected to deviate from coplanarity due to steric clashes between Br and NO₂ groups, similar to sulfonate derivatives .
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